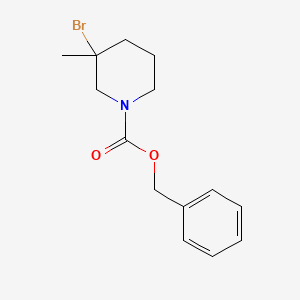
Benzyl 3-bromo-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromo-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group attached to the nitrogen atom, a bromomethyl group at the 3-position, and a carboxylate ester at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method includes the reaction of 3-methylpiperidine with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromomethyl group. The resulting intermediate is then reacted with benzyl chloroformate to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production of the compound with minimal impurities. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol, which can be further modified.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group to an alcohol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as hydroxymethyl, aminomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional functional groups, such as carboxylic acids or ketones.
Reduction Products: Reduction typically yields the corresponding alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for constructing complex molecules in medicinal chemistry and materials science.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its role as an intermediate in the synthesis of high-value products highlights its importance in industrial applications.
Mecanismo De Acción
The mechanism of action of Benzyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. The carboxylate ester can undergo hydrolysis to release the active piperidine derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Benzyl 3-chloro-3-methylpiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Benzyl 3-methylpiperidine-1-carboxylate: Lacks the halogen substituent, resulting in different reactivity.
Benzyl 3-bromo-3-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness: Benzyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations. The combination of the benzyl group and the piperidine ring enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
benzyl 3-bromo-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
Clave InChI |
YESBDNXBIVNGGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


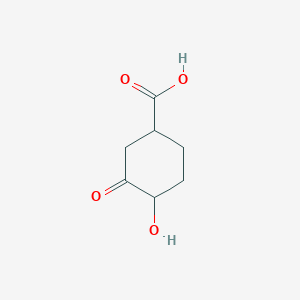
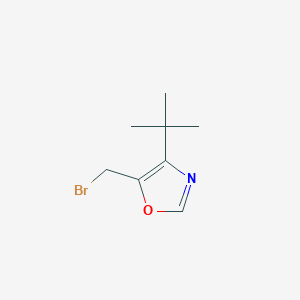

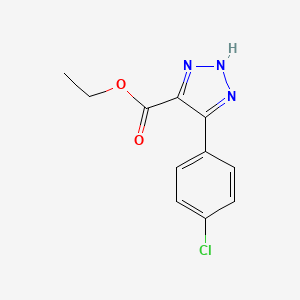
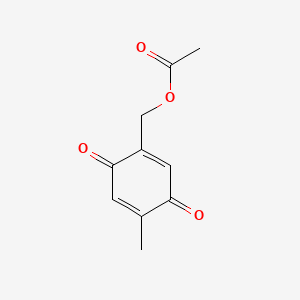
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
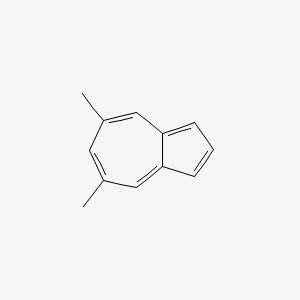
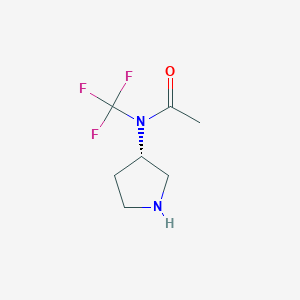




![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
